Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the kaurane (B74193) diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways. It is important to note that while the user requested information on "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside," the available scientific literature predominantly refers to the closely related compound 2,16,19-Kauranetriol 2-O-β-D-allopyranoside , which is found in the fern Pteris cretica. This guide will proceed with the data available for the latter compound and will refer to it as such.
Natural Source and Physicochemical Properties
The primary natural source of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside is the fern Pteris cretica, a species distributed in temperate and warm regions.[] This compound belongs to the ent-kaurane diterpenoid class of natural products.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₈ | [] |
| Molecular Weight | 484.6 g/mol | [] |
| CAS Number | 195723-38-7 | [] |
| Appearance | Powder | [] |
| Purity | >97% (Commercially available standard) | [] |
| Boiling Point (Predicted) | 659.6 ± 55.0 °C | [] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [] |
Experimental Protocols
Extraction and Isolation of Kaurane Diterpenoids from Pteris cretica
The following is a representative protocol for the extraction and isolation of diterpenoids from Pteris cretica, adapted from a study on the plant's chemical constituents. While this protocol does not specify the exact yield of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside, it provides a robust framework for its isolation.
2.1.1. Plant Material and Extraction
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Collect and air-dry the aerial parts of Pteris cretica.
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Extract the dried plant material (e.g., 5 kg) with 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature.
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Concentrate the ethanol extract under reduced pressure to obtain a crude residue.
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Suspend the residue in water and partition successively with petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.
2.1.2. Chromatographic Separation
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Subject the EtOAc and n-BuOH fractions, which are likely to contain the polar glycosides, to column chromatography (CC) on a silica (B1680970) gel column.
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Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) of increasing polarity (e.g., 100:0 to 0:100).
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Monitor the collected fractions by thin-layer chromatography (TLC).
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Combine fractions with similar TLC profiles.
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Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.
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Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
Spectroscopic Data
Table 2: Representative ¹H and ¹³C NMR Data for an ent-Kaurane Glycoside from Pteris multifida in CD₃OD [2]
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Aglycone | ||
| 1 | 40.5 | 1.05, 1.80 |
| 2 | 84.6 | 3.45 |
| 3 | 43.0 | 1.55, 1.70 |
| 4 | 34.7 | - |
| 5 | 56.6 | 1.15 |
| 6 | 20.1 | 1.90, 2.05 |
| 7 | 49.1 | 1.35, 1.60 |
| 8 | 50.5 | - |
| 9 | 44.5 | 1.65 |
| 10 | 38.2 | - |
| 11 | 20.7 | 1.45, 1.60 |
| 12 | 36.8 | 1.50, 1.75 |
| 13 | 74.9 | 2.90 |
| 14 | 72.7 | 4.20 |
| 15 | 155.0 | - |
| 16 | 109.8 | 5.06 (s), 5.17 (s) |
| 17 | - | - |
| 18 | 20.6 | 1.13 (s) |
| 19 | 19.5 | 0.79 (s) |
| 20 | - | - |
| β-D-glucopyranose | ||
| 1' | 103.3 | 4.38 (d, 7.8) |
| 2' | 75.9 | 3.25 |
| 3' | 78.6 | 3.40 |
| 4' | 72.5 | 3.30 |
| 5' | 78.9 | 3.35 |
| 6' | 63.6 | 3.70, 3.90 |
Biological Activity and Signaling Pathways
Diterpenoids isolated from Pteris cretica have been reported to exhibit hypolipidemic effects. Some of these compounds have been shown to act as activators of Liver X Receptors (LXRs).[3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.
Liver X Receptor (LXR) Signaling Pathway
LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. Activation of LXR by agonists like certain diterpenoids can lead to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This pathway is a promising target for the development of drugs against atherosclerosis.
Experimental Protocol: LXR Activation Luciferase Reporter Assay
This protocol describes a common method to assess the activation of LXR by a test compound, such as 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.[4][5]
3.2.1. Materials
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HEK293T or other suitable cell line
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LXR expression vector
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RXR expression vector
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Luciferase reporter vector containing LXREs
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Transfection reagent
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Cell culture medium and supplements
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Test compound (2,16,19-Kauranetriol 2-O-β-D-allopyranoside)
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Positive control (e.g., T0901317)
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Luciferase assay reagent
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Luminometer
3.2.2. Procedure
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Cell Culture and Transfection:
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Culture HEK293T cells in appropriate medium.
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Co-transfect the cells with the LXR and RXR expression vectors, and the LXRE-luciferase reporter vector using a suitable transfection reagent.
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Compound Treatment:
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After 24 hours of transfection, treat the cells with varying concentrations of the test compound and the positive control.
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Include a vehicle control (e.g., DMSO).
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Luciferase Assay:
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After 24-48 hours of treatment, lyse the cells.
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Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis:
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
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Calculate the fold induction of luciferase activity relative to the vehicle control.
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Experimental and Logical Workflows
The following diagrams illustrate the overall workflow for the isolation and biological evaluation of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
Conclusion
2,16,19-Kauranetriol 2-O-β-D-allopyranoside, a natural diterpenoid glycoside from Pteris cretica, represents an interesting lead compound for further investigation. The protocols and data presented in this guide provide a foundation for its isolation, characterization, and biological evaluation. The potential for this class of compounds to modulate the LXR signaling pathway warrants further research for the development of novel therapeutics, particularly for metabolic disorders. Further studies are needed to obtain a complete spectroscopic dataset for this specific compound and to fully elucidate its pharmacological profile.
References
- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
